molecular formula C35H53NO3 B100516 Vitamin E Nicotinate CAS No. 16676-75-8

Vitamin E Nicotinate

Cat. No. B100516
CAS RN: 16676-75-8
M. Wt: 535.8 g/mol
InChI Key: MSCCTZZBYHQMQJ-AZAGJHQNSA-N
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Description

Vitamin E Nicotinate, also known as α-tocopheryl nicotinate, is an ester of vitamin E and niacin . It functions as a lipid-soluble antioxidant capable of preventing lipid peroxidation . It has antioxidant and vasodilatory properties and can be used as a mild warming agent without producing the redness typical for nicotinic acid .


Synthesis Analysis

This compound can be chemically synthesized . A method for synthesizing it involves adding nicotinic acid in an organic solvent, adding triphosgene and tocopherol, dropwise adding triethylamine, and continuing to react completely . After the reaction, water is added to wash, separate the organic solvent phase, and the organic solvent phase is washed by a sodium bicarbonate aqueous solution .


Molecular Structure Analysis

The molecular formula of this compound is C35H53NO3 . It is comprised of a chromanol ring with a side chain located at the C2 position .


Chemical Reactions Analysis

While this compound can be chemically synthesized, whether it is formed from vitamin E and niacin in the biological system is unclear . Metabolomics analysis has demonstrated that the level of this compound is 30-fold lower in rats suffering from an inflammatory state .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 535.8 . It has a melting point of approximately 38 °C and a density of 0.95 g/ml .

Scientific Research Applications

Cell Signaling and Biological Functions

  • Cell Signaling by Vitamin E Nicotinate

    this compound, a combination of tocopherol (vitamin E) and niacin (vitamin B3), has been found to play a significant role in cell signaling. This vitamin E ester can be synthesized and is used in supplementation. Research indicates that it may be formed endogenously in biological systems, such as in the heart, and its levels are notably lower in heart failure. Importantly, it's not just a source of active antioxidants; it also elicits specific biological functions, including the activation of MAP kinase signaling and the formation of anandamide in human cells (Suzuki, Marcocci, & Shults, 2019).

  • Metabolomics Studies on this compound

    Further studies using metabolomics have compared the effects of this compound on cultured cells to those of tocopherol acetate and niacin added separately. Results show that this compound influences cells differently, upregulating various primary fatty acid amides, thereby suggesting a new biological function of this compound in cell signaling (Marcocci & Suzuki, 2019).

Role in Disease Prevention and Treatment

  • This compound in Disease States

    this compound's role in disease prevention and treatment has been highlighted in several studies. For instance, its endogenous occurrence in the heart and dramatic decrease in heart failure cases suggest its potential clinical importance. It is also shown to have functions independent of being a source of active vitamin E, such as eliciting cell signaling for anandamide formation (Duncan & Suzuki, 2017).

  • Nicotinamide in Cancer and Stem Cell Research

    Nicotinamide, a form of vitamin B3, has been shown to activate G protein-coupled receptors in breast cancer cells and cancer-associated fibroblasts, promoting proliferative and migratory effects. This reveals the broader mechanisms involved in the biological action of nicotinamide and its potential in cancer research (Santolla et al., 2014).

  • This compound in Osteoporosis Research

    Vitamin E, including forms like tocotrienols, has been shown to be effective in restoring bone metabolism in nicotine-treated rats, highlighting its potential in osteoporosis research related to smoking (Norazlina et al., 2010).

  • Nicotinamide in Pluripotent Stem Cell Research

    The role of nicotinamide in promoting cell survival and differentiation in human pluripotent stem cells further extends its applications in stem cell research and disease treatments. It has been found to inhibit multiple kinases and impact pluripotency and differentiation, offering potential in nicotinamide-related stem cell applications (Meng et al., 2018).

Novel Functions and Potential Therapeutic Applications

  • Novel Functions of this compound: Research into the novel functions of this compound has revealed that it could be involved in more than just antioxidant activity. It may have specific roles in cell signaling and disease state alterations, especially in conditions like heart failure (Suzuki et al., 2019).

Mechanism of Action

Vitamin E Nicotinate has been found to promote anti-inflammatory signals . Cells treated with this compound had significantly higher levels of molecules with anti-inflammatory properties . It also phosphorylated and activated extracellular signal-regulated kinase (ERK), which also serves as an anti-inflammatory signal .

Safety and Hazards

Vitamin E Nicotinate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered . Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .

properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCTZZBYHQMQJ-AZAGJHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046396, DTXSID401019802
Record name DL-alpha Tocopheryl nicotinate
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Record name DL-alpha-Tocopherol nicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51898-34-1, 43119-47-7, 16676-75-8
Record name rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocopherol nicotinate
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Record name Tocopherol nicotinate [JAN]
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Record name alpha-Tocopherol nicotinate, DL-
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Record name Tocopheryl nicotinate
Source DrugBank
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Record name DL-alpha Tocopheryl nicotinate
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Record name DL-alpha-Tocopherol nicotinate
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Record name [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester
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Record name TOCOPHERYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C
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Record name .ALPHA.-TOCOPHEROL NICOTINATE, DL-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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